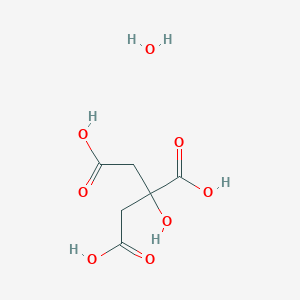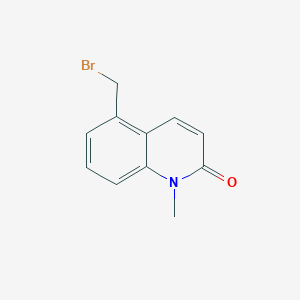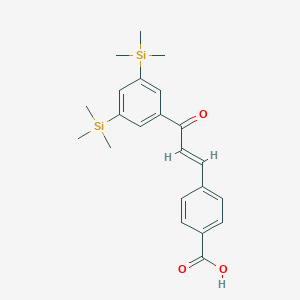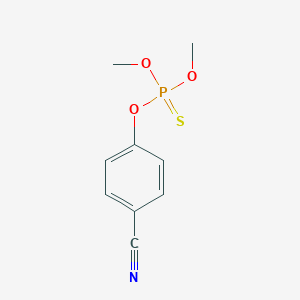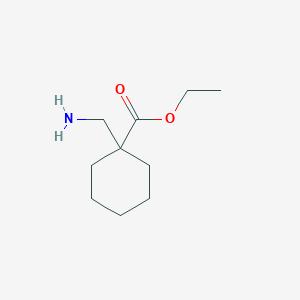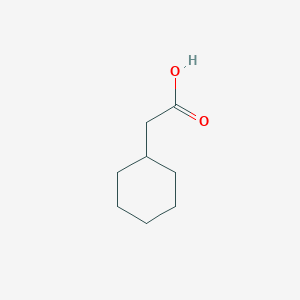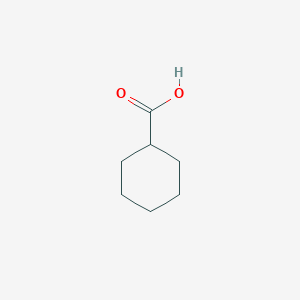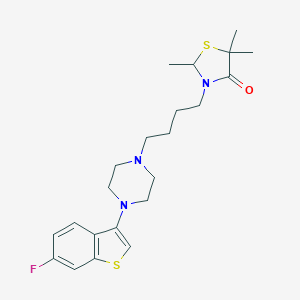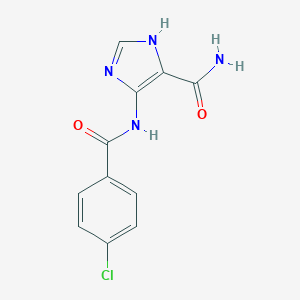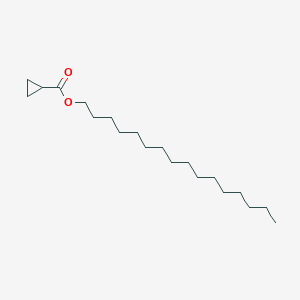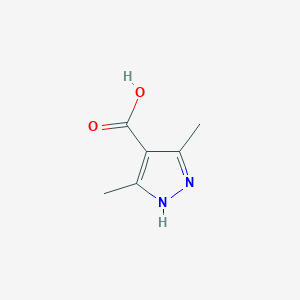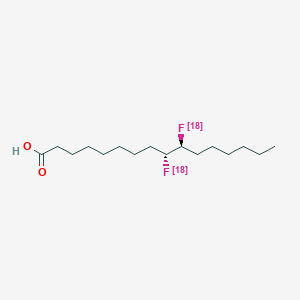![molecular formula C8H13N B166030 (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine CAS No. 133117-03-0](/img/structure/B166030.png)
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine, also known as PMPD or 4-PPP, is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a chiral molecule with a molecular formula of C8H13N and a molecular weight of 123.20 g/mol. PMPD has been the subject of significant scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
作用机制
The exact mechanism of action of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is not fully understood, but it is thought to act as a partial agonist or antagonist at the dopamine D2 receptor, depending on the experimental conditions. It may also interact with other receptors, such as the sigma-1 receptor, to modulate neurotransmitter release and neuronal activity.
生化和生理效应
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine has been shown to have a range of biochemical and physiological effects, including modulation of dopamine release, inhibition of monoamine oxidase activity, and induction of oxidative stress. It has also been shown to have antinociceptive and anxiolytic effects in animal models.
实验室实验的优点和局限性
One advantage of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is that it is relatively easy to synthesize and purify, making it a useful tool for studying the pharmacology of dopamine receptors and other targets. However, its effects can be variable depending on the experimental conditions, and it may have off-target effects that need to be taken into account. Additionally, its potential toxicity and side effects need to be carefully evaluated in any experimental setting.
未来方向
There are several potential future directions for research on (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine, including:
1. Investigation of its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, to better understand its potential therapeutic applications.
2. Development of more selective ligands for the dopamine D2 and sigma-1 receptors based on the structure of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine.
3. Exploration of its potential as a tool for studying the mechanisms of action of other drugs that interact with dopamine receptors, such as antipsychotics and stimulants.
4. Investigation of its potential as a neuroprotective agent in models of neurodegenerative diseases, such as Parkinson's disease.
5. Development of more efficient and scalable synthesis methods for (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine to facilitate its use in large-scale experiments and potential clinical applications.
In conclusion, (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine as a therapeutic agent and to develop more selective and efficient ligands based on its structure.
合成方法
The synthesis of (4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine involves the reaction of 4-penten-1-amine with crotonaldehyde in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction proceeds through a Michael addition mechanism, followed by an intramolecular cyclization step to form the pyrrolidine ring. The resulting product is a mixture of diastereomers, which can be separated by chromatographic methods.
科学研究应用
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine has been investigated for its potential use as a ligand for various receptors in the central nervous system, including the dopamine D2 and sigma-1 receptors. It has been shown to have affinity for these receptors and to modulate their activity, which could have implications for the treatment of neurological and psychiatric disorders, such as schizophrenia and depression.
属性
CAS 编号 |
133117-03-0 |
|---|---|
产品名称 |
(4S)-3-Methylene-4-[(1E)-1-propen-1-yl]pyrrolidine |
分子式 |
C8H13N |
分子量 |
123.2 g/mol |
IUPAC 名称 |
(4S)-3-methylidene-4-[(E)-prop-1-enyl]pyrrolidine |
InChI |
InChI=1S/C8H13N/c1-3-4-8-6-9-5-7(8)2/h3-4,8-9H,2,5-6H2,1H3/b4-3+/t8-/m1/s1 |
InChI 键 |
MSRRSWQAEFVZST-MPJRPATESA-N |
手性 SMILES |
C/C=C/[C@@H]1CNCC1=C |
SMILES |
CC=CC1CNCC1=C |
规范 SMILES |
CC=CC1CNCC1=C |
同义词 |
Pyrrolidine, 3-methylene-4-(1-propenyl)-, [S-(E)]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



